1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Catalog No.
S768131
CAS No.
860496-20-4
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

CAS Number

860496-20-4

Product Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,(H,11,12)

InChI Key

VAQUJLYRUQNSEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (commonly known as 4-azaindole-3-carboxylic acid) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a fused pyrrole and pyridine ring system, this compound acts as a bioisostere for indole-3-carboxylic acid but introduces a strategically positioned nitrogen atom at the 4-position. This structural modification fundamentally alters the molecule's physicochemical profile, lowering lipophilicity and introducing a novel hydrogen-bond acceptor vector . In procurement and process chemistry, it is primarily sourced as a precursor for amide couplings and cross-coupling reactions to synthesize kinase inhibitors, GPCR ligands, and antimicrobial agents where precise control over aqueous solubility, metabolic stability, and target binding affinity is required [1].

Research Fit

Scaffold 4-Azaindole-3-carboxylic acid with [3,2-b] ring fusion geometry
Use Context Heterocyclic building block for target-focused synthesis
Research Targets Reported utility in GABAA, D2R, 5-HT1F, MAO-B, FGFR4, KDM5A studies

Substituting 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with its carbon analog (1H-indole-3-carboxylic acid) or its more common isomer (7-azaindole-3-carboxylic acid) leads to immediate failure in both synthesis and application. While 7-azaindoles form a classic bidentate hydrogen-bonding motif ideal for certain kinase hinge regions, the 4-azaindole core projects its nitrogen lone pair in a completely different vector, which is critical for selective target engagement in specific kinase inhibitors [1]. Furthermore, the introduction of the pyridine nitrogen at the 4-position alters the core basicity (pKa ~4.85 for 4-azaindole vs. 3.67 for 7-azaindole and 8.42 for 5-azaindole), directly dictating the regioselectivity and catalyst requirements in downstream electrophilic substitutions and cross-coupling reactions [2]. Finally, replacing an indole core with a 4-azaindole core is a proven strategy to drastically lower logD and reduce unbound clearance; reverting to the indole baseline compromises the pharmacokinetic viability of the final synthesized material [3].

Substitution Risk

Attribute
[3,2-b] Isomer (This Product)
Other Azaindole Isomers
Ring Geometry
Nitrogen at 4-position; distinct H-bonding capacity
[2,3-b] or [3,2-c] positioning alters electronic and steric presentation
Target Engagement
Unique D2R modulator synthesis documented
May not support the same target recognition or synthetic route
Developability Profile
Distinct metabolic profile from [2,3-b] in M1 PAM context
Metabolic and species-selectivity outcomes may shift

Lipophilicity Reduction and Clearance Enhancement vs. Indole Core

The incorporation of the 4-azaindole core in place of a standard indole significantly improves the physicochemical properties of the resulting derivatives. In comparative studies of p21-activated kinase-1 (PAK1) inhibitors, replacing the indole moiety with a 4-azaindole core reduced the calculated lipophilicity (clogD) from a highly lipophilic 4.4 down to a more drug-like range, simultaneously improving aqueous solubility and permeability [1]. This reduction in lipophilicity directly translated to a 20-fold decrease in unbound clearance in in vivo pharmacokinetic models, demonstrating why the 4-azaindole-3-carboxylic acid precursor is essential for overcoming the metabolic liabilities inherent to indole-based scaffolds [1].

Evidence DimensionUnbound clearance and lipophilicity (clogD)
Target Compound Data4-azaindole derivatives exhibit enhanced aqueous solubility and a 20-fold decrease in unbound clearance.
Comparator Or BaselineIndole derivatives (clogD = 4.4, high unbound clearance).
Quantified Difference20-fold reduction in unbound clearance; >1 unit reduction in clogD.
ConditionsMouse PK models and physicochemical profiling of synthesized kinase inhibitors.

Procuring the 4-azaindole precursor is critical for synthesizing downstream compounds that require high aqueous solubility and low metabolic clearance, which cannot be achieved with standard indole building blocks.

M1 PAM Scaffold-Hopping
Head-to-head
VU6007496 (3,2-b) vs VU6007477 (2,3-b): MED 3 mg/kg p.o.; species-specific metabolism with active/toxic metabolites
Reported scaffold-dependent selectivity and metabolic profile
Seizure liability observed in phenotypic screen; research context only

Core Basicity and Reactivity Profile vs. Azaindole Isomers

The position of the nitrogen atom in the azaindole core drastically affects the molecule's basicity, which in turn dictates the conditions required for downstream functionalization. 4-azaindole possesses a calculated pKa of 4.85, positioning it between the highly basic 5-azaindole (pKa = 8.42) and the less basic 7-azaindole (pKa = 3.67)[1]. This intermediate basicity allows 4-azaindole derivatives to undergo direct C-functionalization (such as modified aza-Friedel-Crafts reactions) without the strict requirement for strong acid catalysis (e.g., 10 mol% p-TSA), which is mandatory when processing the more basic 5-azaindole isomer [1].

Evidence DimensionCore basicity (pKa) and catalyst dependency
Target Compound Data4-azaindole (pKa = 4.85); reacts under standard or microwave conditions without strong acid.
Comparator Or Baseline5-azaindole (pKa = 8.42); requires 10 mol% p-TSA catalyst for similar coupling.
Quantified Difference3.57 pKa unit difference; elimination of the acid catalyst requirement.
ConditionsSolvent-free C-functionalization / aza-Friedel-Crafts coupling with cyclic imines.

Understanding the specific pKa of the 4-azaindole core allows process chemists to optimize coupling conditions, avoiding the harsh acidic catalysts required by other azaindole isomers.

D2R Modulator Synthesis
Data to verify
Advanced key intermediate for SB-269652 related analogs
Supports D2R allosteric modulator research
Synthetic utility reported; independent validation recommended

Amide Coupling Efficiency and Reagent Compatibility

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is frequently utilized in amide coupling reactions to generate diverse chemical libraries. Due to the electron-deficient nature of the pyridine ring, standard coupling conditions must be optimized. Studies utilizing HATU in the presence of DIPEA and anhydrous DMF have successfully facilitated the coupling of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with primary amines, achieving reliable yields (typically 30-57% depending on the amine steric hindrance) without the severe self-dimerization issues observed in some 2-substituted azaindole carboxylic acids [1]. Alternative robust methods utilizing 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane also provide high-yielding routes for synthesizing 3-carboxamide derivatives [2].

Evidence DimensionAmide coupling yield and side-reaction mitigation
Target Compound Data30-57% yield with HATU/DIPEA; high compatibility with T3P.
Comparator Or Baseline2-substituted azaindole carboxylic acids (prone to self-dimerization).
Quantified DifferenceSuccessful cross-coupling vs. failed reaction (dimerization).
ConditionsHATU/DIPEA in DMF or T3P/TEA in DCM at room temperature.

Buyers must select appropriate coupling reagents (like HATU or T3P) to maximize yields and avoid the dimerization pitfalls common to other heterocyclic carboxylic acids.

5-HT1F Selectivity
Reported
>100-fold selective over 5-HT1A, 5-HT1B, 5-HT1D
Reported serotonin receptor selectivity profile
Derivative 3b; requires confirmation in target assays
MAO-B Inhibition
Class-level
IC₅₀ = 1.11 nM, Ki = 0.56 nM, >9000-fold selective over MAO-A
Supports MAO-B isoform selectivity research
Neuroprotection assay response context; brain-penetrant in model
KDM5A Binding
Head-to-head
S-enantiomer (N52): 4–5× greater binding affinity than R-enantiomer (N51)
Supports enantioselective inhibitor design
X-ray structures confirm stereospecific interactions

Synthesis of p21-Activated Kinase (PAK) and p38 MAP Kinase Inhibitors

1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an essential precursor for developing advanced kinase inhibitors. Its unique hydrogen-bond acceptor profile and ability to lower logD make it the optimal scaffold for targeting the ATP-binding site of kinases like PAK1 and p38, where standard indole cores fail due to poor pharmacokinetic properties [1].

Development of Novel Anti-Infective and Anti-Plasmodial Agents

The compound is utilized in multicomponent reactions (such as the Ugi four-component reaction) to synthesize peptoid-based histone deacetylase (HDAC) inhibitors with dual-stage antiplasmodial activity. The 4-azaindole core provides the necessary binding affinity and metabolic stability required for targeting Plasmodium falciparum HDACs [2].

Optimization of Central Nervous System (CNS) Drug Candidates

Because substituting an indole with a 4-azaindole significantly reduces lipophilicity and alters the polar surface area, this carboxylic acid is a critical building block for optimizing CNS-penetrant molecules, including negative allosteric modulators and GABA-A receptor ligands, ensuring they maintain target affinity while improving aqueous solubility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D2R allosteric modulator synthesis
[3,2-b] geometry as key intermediate
Isomer-specific synthetic route validation
M1 PAM scaffold-hopping research
Isomeric scaffold with distinct metabolic profile
Species-selectivity and metabolic endpoint comparison
MAO-B inhibitor pathway studies
5-substituted pyrrolo[3,2-b]pyridine core
MAO-B isoform selectivity and CNS permeability model context
5-HT1F receptor subtype studies
C-5 acetamide substitution for selectivity
Serotonin receptor binding profile and selectivity window

XLogP3

0.6

Wikipedia

1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid

Explore Compound Types